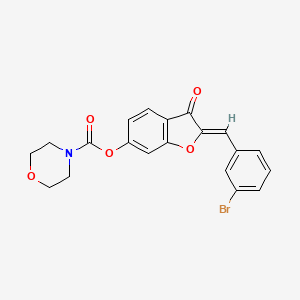

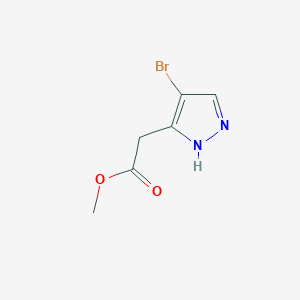

Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

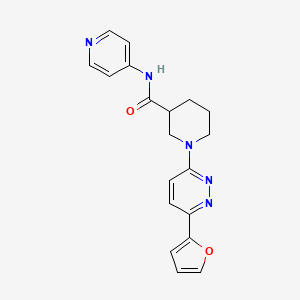

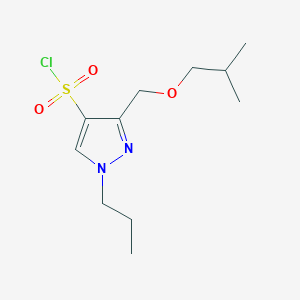

“Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate” is a chemical compound with the CAS Number: 1072944-71-8 . It has a molecular weight of 219.04 and its IUPAC name is methyl (4-bromo-1H-pyrazol-1-yl)acetate . It is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The linear formula of this compound is C6H7BrN2O2 . The InChI Code is 1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 .Physical And Chemical Properties Analysis

This compound is a colorless or white solid or liquid . It has a high GI absorption, is BBB permeant, and is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.96 cm/s . It has a consensus Log Po/w of 0.97 , indicating its lipophilicity. It is very soluble, with a solubility of 2.54 mg/ml or 0.0116 mol/l according to ESOL, 7.53 mg/ml or 0.0344 mol/l according to Ali, and 3.89 mg/ml or 0.0177 mol/l according to SILICOS-IT .Scientific Research Applications

Synthesis and Characterization

Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate and its derivatives are key intermediates in the synthesis of complex molecules. For instance, they have been used in the synthesis of pyridyl–pyrazole-3-one derivatives, which exhibit selective cytotoxicity against tumor cell lines without harming normal cells, suggesting potential in cancer therapy Q. Huang et al., 2017. Such compounds are characterized by their unique structural features, which can be elucidated through various analytical techniques including IR, NMR, and X-ray crystallography.

Antimicrobial Activity

Novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety synthesized from pyrazole derivatives have demonstrated antimicrobial activity. This suggests that methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate could serve as a precursor for antimicrobial agents, addressing the need for new therapeutics against resistant strains M. D. Reddy et al., 2013.

Anticancer and Anti-Inflammatory Agents

Derivatives of pyrazole have shown promise as anticancer and anti-inflammatory agents. A series of N-phenylpyrazole derivatives were synthesized and found to have interesting antimicrobial properties, with some showing potent activity against pathogenic yeast and moulds. This suggests potential applications in developing new therapeutic agents for fungal infections and possibly for cancer A. Farag et al., 2008.

Molecular Docking Studies

Molecular docking studies of pyrazole-imidazole-triazole hybrids have provided insights into their antimicrobial efficacy, further highlighting the utility of methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate derivatives in drug discovery Suman Punia et al., 2021.

Corrosion Inhibition

Pyrazoline derivatives have been explored for their potential role in corrosion inhibition of mild steel in acidic environments, demonstrating the chemical versatility of methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate derivatives beyond biological applications H. Lgaz et al., 2020.

Safety And Hazards

Future Directions

While the specific future directions for “Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate” are not mentioned in the search results, it’s worth noting that pyrazole-containing compounds have received attention for the development of new pesticides in recent years due to their various biological activities, high selectivities, and low toxicities .

properties

IUPAC Name |

methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-11-6(10)2-5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZJMZXJUQLLAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=NN1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B2992094.png)

![4-Cyclobutyl-6-[[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2992097.png)